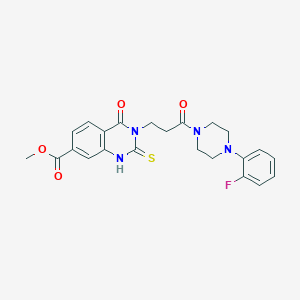

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core fused with a tetrahydro ring system. Key structural elements include:

- Quinazoline backbone: A bicyclic structure with nitrogen atoms at positions 1 and 2.

- Thioxo group: A sulfur-containing substituent at position 2, which may influence electron distribution and binding affinity.

- Methyl carboxylate: A terminal ester group at position 7, likely affecting bioavailability and metabolic stability.

Properties

Molecular Formula |

C23H23FN4O4S |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

methyl 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C23H23FN4O4S/c1-32-22(31)15-6-7-16-18(14-15)25-23(33)28(21(16)30)9-8-20(29)27-12-10-26(11-13-27)19-5-3-2-4-17(19)24/h2-7,14H,8-13H2,1H3,(H,25,33) |

InChI Key |

CCNTUDIHVXIAPX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, often involves cyclization reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the piperazine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 514.6 g/mol. Its structure features a piperazine ring substituted with a fluorophenyl group, which is significant for its biological activity. The presence of a thioxo group and a tetrahydroquinazoline moiety further enhances its potential as a pharmacological agent.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit anticancer properties. A study highlighted the synthesis of methyl derivatives that demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. These compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as effective anticancer agents .

2. Neuropharmacology

The piperazine ring in the compound is often associated with neuroactive properties. Compounds containing piperazine derivatives have been studied for their effects on neurotransmitter systems and their potential use in treating psychiatric disorders. The fluorophenyl substitution may enhance the binding affinity to serotonin receptors, suggesting possible applications in the treatment of depression and anxiety disorders.

3. Antimicrobial Properties

Preliminary studies have suggested that similar compounds possess antimicrobial activity against various bacterial strains. The thioxo group may contribute to this activity by disrupting bacterial cell wall synthesis or function. Further research is needed to elucidate the specific mechanisms involved.

Material Science Applications

1. Drug Delivery Systems

The structural characteristics of this compound make it a candidate for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs could enhance the solubility and bioavailability of poorly soluble therapeutic agents.

2. Synthesis of Novel Materials

The compound can serve as a building block for synthesizing novel materials with tailored properties for specific applications in electronics or photonics due to its unique electronic structure.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of ENTs, which play a crucial role in nucleotide synthesis and regulation of adenosine function . The inhibition of these transporters can affect various cellular processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

A. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

- Core structure : Imidazo[1,2-a]pyridine vs. tetrahydroquinazoline.

- Substituents: Electron-withdrawing groups: 4-nitrophenyl and cyano (vs. 2-fluorophenyl and thioxo in the target compound). Ester groups: Diethyl carboxylate (vs. methyl carboxylate).

- Physical properties : Melting point 243–245°C, yield 51% (target compound’s properties undetermined but likely influenced by fluorine’s lipophilicity).

- Reactivity: Nitro and cyano groups may enhance electrophilic character compared to the fluorine and thioxo groups in the target compound.

B. (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Ofloxacin-related impurity)

- Core structure : Pyrido-benzoxazine vs. tetrahydroquinazoline.

- Substituents :

- Piperazine ring: Shared feature, but the target compound’s piperazine is substituted with 2-fluorophenyl.

- Carboxylic acid vs. methyl ester: Impacts solubility (acid form is more polar).

- Bioactivity: Pyrido-benzoxazines (e.g., ofloxacin) are fluoroquinolone antibiotics targeting DNA gyrase. The target compound’s thioxo group and quinazoline core may confer distinct mechanistic profiles.

Physicochemical and Pharmacological Comparisons

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the nitro group in Compound 1l .

- Piperazine Role : Piperazine derivatives are common in CNS and antimicrobial drugs due to their ability to modulate receptor binding; the 2-fluorophenyl substitution may fine-tune selectivity .

- Thioxo vs. Oxo Groups : The thioxo (C=S) group in the target compound could alter hydrogen-bonding interactions compared to oxo (C=O) groups in analogues, impacting target affinity .

Biological Activity

Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈FN₃O₃S

- Molecular Weight : 373.42 g/mol

- CAS Number : 874374-25-1

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For example, compounds with a similar piperazine structure showed moderate to good antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Inhibition of Nucleoside Transporters

A significant area of research has focused on the compound's ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and regulation of adenosine signaling. Studies have shown that certain analogues of this compound act as selective inhibitors of ENT2 over ENT1. For instance, one study demonstrated that a related compound reduced the maximum velocity () of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (), indicating a non-competitive inhibition mechanism .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the piperazine ring and the introduction of halogen substituents significantly influence the biological activity of these compounds. The presence of a fluorine atom in the 2-position of the phenyl ring was found to be essential for maintaining inhibitory effects on both ENTs .

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at 2-position | Essential for ENT inhibition |

| Replacement of naphthalene with benzene | Abolished inhibitory effects |

| Chloride addition at meta position | Restored ENT1 inhibition |

Study on Anti-YFV Activity

In a notable study, a series of thiazolidin derivatives were synthesized and tested for their antiviral activity against Yellow Fever Virus (YFV). One compound demonstrated an EC50 value significantly lower than ribavirin, showcasing the potential for similar piperazine-containing compounds to exhibit antiviral properties .

Cancer Research Applications

Another area of investigation has been in cancer therapeutics. Compounds with a similar structural framework have shown promising antitumor activity against various human cancer cell lines. The SAR studies indicated that specific modifications could enhance selectivity and potency against tumor cells .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Piperazine coupling : The 2-fluorophenylpiperazine moiety is introduced via nucleophilic substitution or amide coupling, as seen in structurally related compounds (e.g., highlights piperazine derivatives in spirocyclic systems) .

- Tetrahydroquinazoline core formation : Reductive cyclization of nitro precursors (e.g., palladium-catalyzed methods in ) or thioamide cyclization under acidic conditions .

- Esterification : Final carboxylate esterification using methanol and a coupling agent (e.g., DCC/DMAP).

Critical Step : Purification via flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phases) .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-MS : Use reversed-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm and MS for molecular ion confirmation (e.g., demonstrates impurity profiling via LC-MS) .

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing piperazine protons and thioxo groups).

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) to ±0.4% deviation.

Note : Cross-validate with reference standards (e.g., emphasizes pharmacopeial impurity protocols) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

- Piperazine modifications : Replace the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., discusses piperazine-based SAR in obesity drugs) .

- Thioxo vs. oxo substitution : Compare bioactivity of thioxo-quinazoline analogs (e.g., notes thiazolidine derivatives’ role in enzyme inhibition) .

- Ester hydrolysis : Test the free carboxylic acid derivative for improved solubility or binding (e.g., describes hydrolysis of similar esters) .

Data Analysis : Use IC₅₀ values from enzyme assays (e.g., kinase inhibition) and molecular docking to prioritize analogs.

Q. How can researchers resolve discrepancies in receptor binding data for analogs of this compound?

Methodological Answer:

- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled competitors) with functional assays (cAMP/GTPγS for GPCRs) to confirm target engagement ( references spectral data validation) .

- Structural analysis : Perform X-ray crystallography or molecular dynamics simulations to identify conformational changes (e.g., highlights fluorophenyl-piperazine interactions in aprepitant analogs) .

- Batch variability : Re-synthesize compounds under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out degradation ( notes stability challenges in similar heterocycles) .

Q. What experimental approaches mitigate solubility challenges during in vitro testing?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes ( discusses solubility enhancement for pyrazole derivatives) .

- Pro-drug design : Convert the methyl ester to a phosphate ester for aqueous solubility (e.g., references ester-to-acid conversions) .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (e.g., 100–200 nm size) for sustained release in cell-based assays.

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles ( and emphasize skin/eye protection for halogenated compounds) .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride for esterification).

- Waste disposal : Neutralize acidic/basic waste before disposal ( outlines protocols for pyrazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.